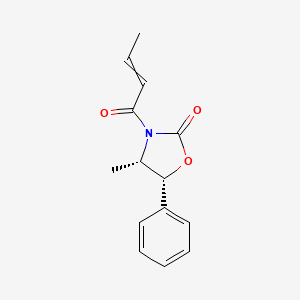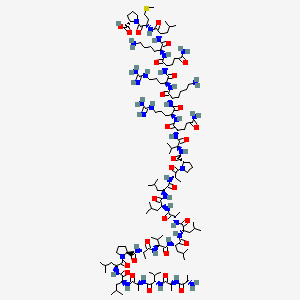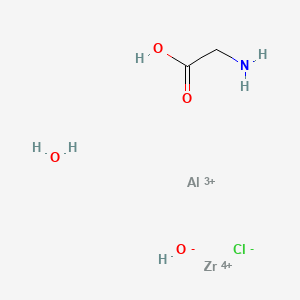
5'-O-(Dimethoxytrityl)-O6-phenyl-2'-deoxyinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine: is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position and a phenyl group at the O6 position of 2’-deoxyinosine. The DMT group is commonly used in oligonucleotide synthesis to protect the 5’-hydroxy group, allowing for selective reactions at other positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine typically involves the following steps:
Protection of the 5’-hydroxy group: The 5’-hydroxy group of 2’-deoxyinosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction yields 5’-O-(Dimethoxytrityl)-2’-deoxyinosine.
Phenylation at the O6 position: The O6 position of the protected nucleoside is then phenylated using phenylboronic acid or a similar reagent under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The phenyl group at the O6 position can undergo substitution reactions, often facilitated by palladium catalysts.
Common Reagents and Conditions:
Detritylation: Trichloroacetic acid, dichloroacetic acid, or benzenesulfonic acid in solvents like toluene, dichloromethane, or acetonitrile.
Phenylation: Phenylboronic acid, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Detritylation: The major product is 2’-deoxyinosine with a free 5’-hydroxy group.
Phenylation: The major product is 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine.
Applications De Recherche Scientifique
Chemistry
- Used in the synthesis of oligonucleotides for research in genetics and molecular biology.
- Acts as a building block for the development of nucleic acid-based therapeutics.
Biology
- Employed in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine
- Investigated for its potential in gene therapy and the development of antiviral and anticancer agents.
Industry
- Utilized in the large-scale synthesis of oligonucleotides for diagnostic and therapeutic applications.
Mécanisme D'action
The primary mechanism of action for 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine involves its role as a protected nucleoside in oligonucleotide synthesis. The dimethoxytrityl group protects the 5’-hydroxy group, allowing for selective reactions at other positions. During oligonucleotide synthesis, the DMT group is removed under acidic conditions, exposing the 5’-hydroxy group for further coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-(Dimethoxytrityl)thymidine: Another nucleoside with a DMT protecting group, used in oligonucleotide synthesis.
5’-O-(Dimethoxytrityl)-2’-deoxycytidine: Similar in structure and function, used in the synthesis of DNA analogs.
Uniqueness
- The presence of the phenyl group at the O6 position of 2’-deoxyinosine makes 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine unique. This modification can influence the compound’s reactivity and interactions, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
133471-08-6 |
|---|---|
Formule moléculaire |
C37H34N4O6 |
Poids moléculaire |
630.7 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C37H34N4O6/c1-43-30-20-12-19-28(34(30)44-2)37(25-13-6-3-7-14-25,26-15-8-4-9-16-26)45-22-31-29(42)21-32(47-31)41-24-40-33-35(41)38-23-39-36(33)46-27-17-10-5-11-18-27/h3-20,23-24,29,31-32,42H,21-22H2,1-2H3/t29-,31+,32+/m0/s1 |
Clé InChI |
OFAKQUIANVLOSI-JIZBBPSKSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
SMILES isomérique |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
SMILES canonique |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
Synonymes |
5/'-O-(DIMETHOXYTRITYL)-O6-PHENYL-2/'-DEOXYINOSINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)
![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)

